molecular formula C18H18I2O4 B12083426 3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster

Cat. No.: B12083426
M. Wt: 552.1 g/mol
InChI Key: ABHQEQPZUBPSHJ-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of iodine atoms, a methoxy group, and a phenoxy group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a benzene ring followed by the introduction of the methoxy and phenoxy groups. The final step involves esterification to form the ethyl ester derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of iodine atoms or the reduction of other functional groups.

    Substitution: The iodine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoicAcidEthylEster is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. Its combination of iodine atoms, methoxy, and phenoxy groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

3,5-Diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester (CAS Number: 101792-51-2) is a compound notable for its structural similarity to thyroid hormones, which has led to investigations into its biological activities. This article summarizes the compound's biological activity, including its synthesis, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester is C18H18I2O4C_{18}H_{18}I_2O_4, with a molecular weight of approximately 552.1 g/mol. The compound features two iodine atoms at the 3 and 5 positions of the benzene ring, and a methoxyphenoxy group at the para position, contributing to its unique reactivity and biological properties .

Thyroid Hormone Analogs

The primary focus of research on this compound has been its role as an intermediate in synthesizing thyroid hormone analogs. Due to its structural resemblance to natural thyroid hormones such as thyroxine (T4) and triiodothyronine (T3), it is hypothesized that this compound may exhibit similar biological effects, particularly in modulating metabolic processes and influencing growth and development.

Key Biological Activities:

  • Thyroid Function Modulation: The compound is used in studies aimed at understanding thyroid function and disorders. Its analogs have been investigated for their ability to mimic or inhibit the action of thyroid hormones.
  • Potential Antioxidant Properties: Some studies suggest that compounds with similar structures possess antioxidant properties, which could be beneficial in neuroprotective contexts .

Synthesis

The synthesis of 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester typically involves multi-step organic reactions. The general synthetic pathway includes:

  • Formation of the benzene ring with iodine substitutions.
  • Introduction of the methoxyphenoxy group via etherification techniques.
  • Esterification with propanoic acid derivatives.

This synthetic route is crucial for producing compounds with desired yields and purity levels for further biological testing.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester:

  • Neuroprotective Effects: Research on related methoxyphenolic compounds indicates potential neuroprotective effects against oxidative stress in neuronal cell lines. For example, studies on similar structures have demonstrated their ability to protect against glutamate-induced neurotoxicity .
  • Metabolic Studies: Investigations into thyroid hormone analogs have shown that they can influence metabolic pathways significantly. For instance, certain analogs have been noted to enhance metabolic rates in animal models, suggesting that 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester may similarly affect metabolism .

Comparative Analysis

To understand the uniqueness of 3,5-diiodo-4-(4-methoxyphenoxy)-benzenepropanoic acid ethyl ester better, it is useful to compare it with other related compounds:

Compound NameMolecular FormulaUnique Features
Thyroxine (T4)C15H11I4NNaturally occurring thyroid hormone
Triiodothyronine (T3)C15H12I3NActive form of thyroid hormone
LevothyroxineC15H11I4NSynthetic form used in therapy
3,5-Diiodothyroacetic AcidC8H8I2O2Analog used in metabolic studies

This table highlights how the structural characteristics of these compounds influence their biological activities and therapeutic applications.

Properties

Molecular Formula

C18H18I2O4

Molecular Weight

552.1 g/mol

IUPAC Name

ethyl 3-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]propanoate

InChI

InChI=1S/C18H18I2O4/c1-3-23-17(21)9-4-12-10-15(19)18(16(20)11-12)24-14-7-5-13(22-2)6-8-14/h5-8,10-11H,3-4,9H2,1-2H3

InChI Key

ABHQEQPZUBPSHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)OC)I

Origin of Product

United States

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